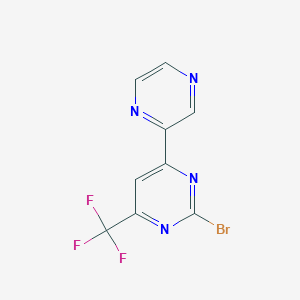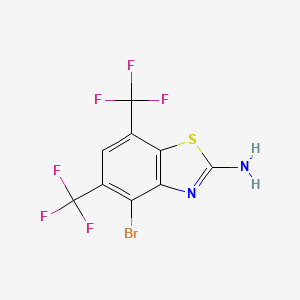
2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole is a chemical compound with the molecular formula C9H3BrF6N2S and a molecular weight of 365.09 g/mol . This compound is known for its unique structure, which includes both bromine and trifluoromethyl groups attached to a benzothiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and chemical biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the benzothiazole ring.
Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Applications De Recherche Scientifique
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole has several scientific research applications, including:
Proteomics: It is used as a reagent in proteomics research to study protein interactions and functions.
Chemical Biology: The compound is employed in chemical biology to investigate the mechanisms of various biological processes.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals and study their effects on biological systems.
Material Science: It is also used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-bis(trifluoromethyl)aniline: This compound shares the bromine and trifluoromethyl groups but lacks the benzothiazole ring.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of an amino group.
4-Bromo-2-nitro-5-(trifluoromethyl)aniline: Contains a nitro group instead of an amino group.
Uniqueness
2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole is unique due to the presence of both bromine and trifluoromethyl groups on a benzothiazole ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H3BrF6N2S |
|---|---|
Poids moléculaire |
365.09 g/mol |
Nom IUPAC |
4-bromo-5,7-bis(trifluoromethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H3BrF6N2S/c10-4-2(8(11,12)13)1-3(9(14,15)16)6-5(4)18-7(17)19-6/h1H,(H2,17,18) |
Clé InChI |
VIGHWXGBXPMMBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1C(F)(F)F)Br)N=C(S2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


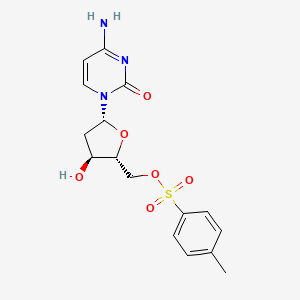

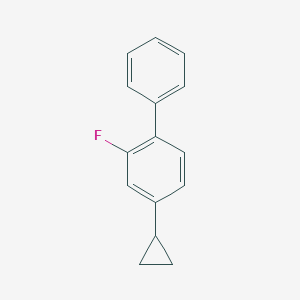
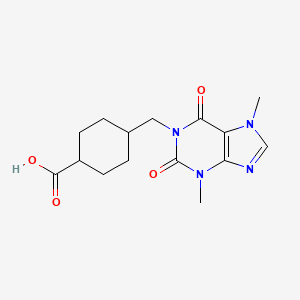
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
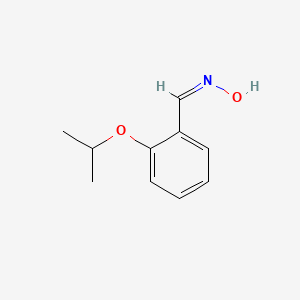
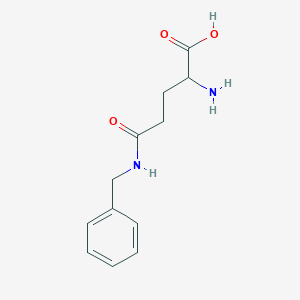
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
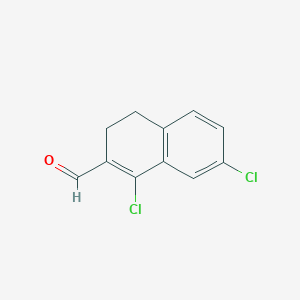
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
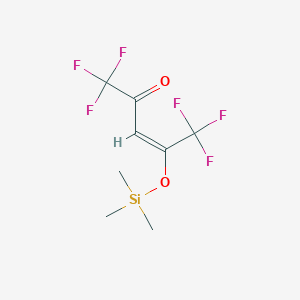
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
